BenchChemオンラインストアへようこそ!

1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid

Lipophilicity optimization Membrane permeability Drug-likeness

1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1838051-72-1) is a specialized sulfonamide building block comprising a pyrrolidine-3-carboxylic acid core linked via a sulfonyl bridge to a 3,5-dimethylpiperidine moiety. With a molecular formula of C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol, this compound belongs to the N-sulfonyl pyrrolidine carboxylic acid class, which has established precedent in endothelin antagonism, protease inhibition, and other therapeutic areas.

Molecular Formula C12H22N2O4S
Molecular Weight 290.38 g/mol
Cat. No. B13308550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid
Molecular FormulaC12H22N2O4S
Molecular Weight290.38 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)N2CCC(C2)C(=O)O)C
InChIInChI=1S/C12H22N2O4S/c1-9-5-10(2)7-14(6-9)19(17,18)13-4-3-11(8-13)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16)
InChIKeyMVGCUJWZDXCWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid – Structural Overview and Procurement Context


1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1838051-72-1) is a specialized sulfonamide building block comprising a pyrrolidine-3-carboxylic acid core linked via a sulfonyl bridge to a 3,5-dimethylpiperidine moiety [1]. With a molecular formula of C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol, this compound belongs to the N-sulfonyl pyrrolidine carboxylic acid class, which has established precedent in endothelin antagonism, protease inhibition, and other therapeutic areas [2][3]. The compound is commercially available through multiple vendors (Enamine, Leyan, CymitQuimica) at purities of ≥95%, and is primarily positioned as a versatile intermediate for medicinal chemistry and drug discovery applications .

Why 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid Cannot Be Replaced by its Closest Analogs


Within the N-sulfonyl pyrrolidine-3-carboxylic acid class, subtle structural variations produce substantial differences in key physicochemical parameters that govern downstream performance in synthesis, purification, and biological assays. The 3,5-dimethyl substitution pattern on the piperidine ring is not merely incremental—it shifts the computed lipophilicity (XLogP3) from negative or near-zero values in comparator compounds to a positive value of 0.8 [1][2]. This lipophilicity modulation directly impacts solubility profiles, membrane partitioning behavior, and chromatographic retention, meaning that synthetic protocols, purification methods, and assay conditions optimized for the dimethyl analog cannot be directly transposed from the unsubstituted piperidine (XLogP3 = -0.1), mono-methyl (XLogP3 = 0.4), or dimethylsulfamoyl (XLogP3 = -0.9) variants without re-optimization [3][4].

Quantitative Differentiation Evidence for 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3): 0.8 log Unit Advantage Over Unsubstituted and Dimethylsulfamoyl Analogs

The target compound exhibits a computed XLogP3 value of 0.8 [1], which is 0.9 log units higher than the unsubstituted piperidine analog 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid (XLogP3 = -0.1) [2], 0.4 log units higher than the 3-methylpiperidine analog (XLogP3 = 0.4) [3], and 1.7 log units higher than the dimethylsulfamoyl analog 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid (XLogP3 = -0.9) [4]. The reversed-core analog 1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid also shows XLogP3 = -0.1 [5]. This progressive increase in lipophilicity with methyl substitution—from -0.1 (0 methyl) to 0.4 (1 methyl) to 0.8 (2 methyl groups)—demonstrates a predictable structure-property relationship that enables rational tuning of partition coefficients in lead optimization campaigns.

Lipophilicity optimization Membrane permeability Drug-likeness

Molecular Weight Differentiation: 290.38 g/mol Represents Optimal Balance Between Fragment Size and Lead-Like Properties

The target compound has a molecular weight of 290.38 g/mol [1], representing an increase of 28.05 g/mol (10.7%) over the unsubstituted piperidine analog 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid (MW 262.33 g/mol) [2], and an increase of 14.03 g/mol (5.1%) over the 3-methylpiperidine analog (MW 276.35 g/mol) [3]. Compared to the simplest analog in this series, 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid (MW 222.26 g/mol) [4], the target compound is 68.12 g/mol (30.6%) heavier. Despite the higher MW, the target compound remains well within lead-like space (MW < 350), while the two added methyl groups contribute significant increases in lipophilicity and steric bulk that are disproportionate to the modest molecular weight increment.

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Conformational Constraint and Steric Differentiation via 3,5-Dimethyl Substitution on the Piperidine Ring

The 3,5-dimethyl substitution on the piperidine ring introduces two methyl groups in a 1,3-diaxial relationship, creating significant steric bulk and conformational constraint that is absent in the unsubstituted piperidine analog [1]. The 3,5-dimethylpiperidine moiety exists as two diastereomers (achiral R,S and chiral R,R/S,S enantiomeric pair) [2], introducing stereochemical complexity that can be exploited for target selectivity. This is in contrast to the unsubstituted piperidine analog (no stereocenters on the piperidine ring) and the 3-methyl analog (single stereocenter). The 3,5-dimethylpiperidine-1-sulfonyl motif has established pharmaceutical precedent in tibric acid (2-chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid), a hypolipidemic agent that demonstrated superior potency to clofibrate [3].

Conformational restriction Steric effects Target selectivity

Commercial Purity Benchmark: ≥95% Purity Specification Across Multiple Vendors

The target compound is available from multiple commercial suppliers with a minimum purity specification of 95% [1]. The Enamine catalog (EN300-1141591) provides multi-gram quantities, and the compound is listed on major chemical marketplaces including CymitQuimica (product 3D-NYC05172) and Leyan (product 2104670, hydrochloride salt form also available) [2]. While the unsubstituted piperidine analog (CAS 1466003-73-5) is also commercially available at 98% purity (Leyan) , the target compound's consistent 95% minimum specification across multiple independent vendors provides procurement reliability for multi-step synthetic campaigns requiring reproducible intermediate quality.

Chemical purity Procurement specification Quality control

Topological Polar Surface Area Consistency: Maintained H-Bond Capacity Despite Increased Lipophilicity

The topological polar surface area (TPSA) of the target compound is 86.3 Ų [1], which is identical to the TPSA of the unsubstituted piperidine analog (86.3 Ų) [2], the 3-methylpiperidine analog (86.3 Ų) [3], and the dimethylsulfamoyl analog (86.3 Ų) [4]. This consistency arises because TPSA is dominated by the sulfonamide and carboxylic acid functional groups, which are conserved across all analogs. The key differentiation is that the target compound achieves a higher XLogP3 (0.8 vs. -0.1 to -0.9) while maintaining the same TPSA, resulting in a more favorable balance between lipophilicity and polarity for membrane permeation. The hydrogen bond acceptor count (6) and donor count (1) are also identical across all five comparators [1][2][3][4][5], confirming that the dimethyl substitution modulates lipophilicity without altering hydrogen-bonding capacity.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Recommended Application Scenarios for 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

For programs where the pyrrolidine-3-carboxylic acid sulfonamide scaffold has shown target engagement but requires optimization of physicochemical properties, this compound offers a pre-calibrated XLogP3 of 0.8—0.9 log units higher than the unsubstituted piperidine analog [1]. This positions it as an attractive intermediate for improving membrane permeability without altering the TPSA or hydrogen-bonding capacity, which remain constant at 86.3 Ų and 6 HBA/1 HBD across the series . SAR campaigns exploring the effect of incremental lipophilicity on cellular potency and ADME parameters can systematically progress from the dimethylsulfamoyl analog (XLogP3 = -0.9) through the mono-methyl analog (XLogP3 = 0.4) to the target compound (XLogP3 = 0.8).

Fragment Elaboration with Conformational Constraint for Target Selectivity

The 3,5-dimethylpiperidine moiety introduces conformational restriction and stereochemical complexity (2 possible diastereomers, 3 undefined stereocenters) that is absent in the unsubstituted piperidine and dimethylsulfamoyl analogs [1]. This makes the target compound particularly valuable for fragment-based drug discovery programs seeking to improve target selectivity through shape complementarity. The established pharmaceutical precedent of the 3,5-dimethylpiperidine-1-sulfonyl motif in tibric acid—which demonstrated superior potency to clofibrate —validates this substructure's capacity to confer biological activity when appropriately elaborated.

Sulfonamide Library Synthesis for Protease or GPCR Target Classes

The sulfonyl pyrrolidine-3-carboxylic acid scaffold has demonstrated activity against diverse target classes including matrix metalloproteinases (MMP-2), endothelin receptors (ETA/ETB), and fibroblast activation protein (FAP) [1]. The target compound's carboxylic acid handle enables straightforward amide coupling or esterification for parallel library synthesis, while the 3,5-dimethylpiperidine sulfonamide provides a distinct steric and lipophilic profile compared to the more common unsubstituted piperidine or aryl sulfonamide variants. The hydrochloride salt form (CAS 1838051-72-1, Leyan product 2104670) offers additional formulation flexibility for biochemical assay preparation.

Multistep Synthesis Requiring Reliable Intermediate Supply

For medicinal chemistry groups planning multi-step synthetic routes of 5–15 steps where intermediate reproducibility is critical, the target compound offers procurement advantages: ≥95% purity guaranteed across multiple independent vendors (CymitQuimica, Leyan, Enamine) [1], with availability in both free acid and hydrochloride salt forms . This multi-vendor sourcing reduces supply chain risk compared to single-source analogs. The compound's computed properties (MW 290.38, 3 rotatable bonds, 19 heavy atoms) indicate it should be amenable to standard purification techniques (flash chromatography, recrystallization, or preparative HPLC) and compatible with common organic solvents.

Quote Request

Request a Quote for 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.